molecular formula C15H13F3N4O2 B2522788 1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899954-05-3

1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2522788
CAS No.: 899954-05-3
M. Wt: 338.29
InChI Key: ZTFLMJFNORWAAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one features a pyrazolo[3,4-d]pyrimidin-4-one core, a heterocyclic scaffold known for its versatility in medicinal chemistry. Key structural features include:

  • 4-(Trifluoromethyl)benzyl group at the C5 position, contributing to lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group.

This compound’s design likely targets kinase inhibition or enzyme modulation, given the pyrazolo-pyrimidine core’s prevalence in kinase inhibitors .

Properties

IUPAC Name

1-(2-hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c16-15(17,18)11-3-1-10(2-4-11)8-21-9-19-13-12(14(21)24)7-20-22(13)5-6-23/h1-4,7,9,23H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFLMJFNORWAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidin-4-one core or the trifluoromethyl group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or acids, while substitution of the trifluoromethyl group can introduce various functional groups.

Scientific Research Applications

1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazolo[3,4-d]pyrimidin-4-one core can interact with active sites or binding pockets. The hydroxyethyl group may also play a role in the compound’s solubility and overall bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituents Biological Activity Key References
Target Compound N1: 2-hydroxyethyl; C5: 4-(trifluoromethyl)benzyl Potential kinase inhibition -
1-[3-(Dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one Pyrrolone core with fluorophenyl and dimethylaminopropyl groups Anticancer (unspecified)
5-(3-Fluoro-4-methylphenyl)-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one C5: 3-fluoro-4-methylphenyl; N1: 4-methylphenyl Not reported
CBS-1 (1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivative) Urea-linked pyrazolo-pyrimidine Anticancer (superior to doxorubicin)
5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives C5: arylamino; C6: amino Antifungal

Key Observations:

Substituent Impact on Activity :

  • The trifluoromethyl group in the target compound enhances lipophilicity and binding affinity compared to methyl or fluoro groups in and .
  • Hydroxyethyl at N1 improves solubility over aryl or alkyl substituents (e.g., 4-methylphenyl in ), which may reduce bioavailability .
  • Urea-linked derivatives (e.g., CBS-1) exhibit potent anticancer activity, suggesting that polar groups at C5 enhance cytotoxicity .

Antifungal vs. Anticancer Activity: Compounds with arylamino groups () show antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, while trifluoromethyl and hydroxyethyl groups in the target compound may favor kinase inhibition .

Key Observations:

  • The target compound’s synthesis likely parallels methods in and , which use cesium carbonate or palladium catalysts for C–N bond formation .
  • Urea derivatives () require specialized reagents like triethyl orthoformate, highlighting the need for tailored approaches based on substituents .

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Solubility
Target Compound ~397 g/mol ~2.5 Moderate (due to -OH)
5-(3-Fluoro-4-methylphenyl)-... () 362 g/mol ~3.1 Low
CBS-1 () ~450 g/mol ~1.8 High (urea group)

Key Observations:

  • The hydroxyethyl group in the target compound reduces LogP compared to ’s fluorophenyl derivative, improving aqueous solubility .
  • Urea-containing CBS-1 () has higher solubility, critical for oral bioavailability .

Biological Activity

1-(2-hydroxyethyl)-5-{[4-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. The compound exhibits a complex structure that contributes to its pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16F3N3O\text{C}_{16}\text{H}_{16}\text{F}_3\text{N}_3\text{O}

Anticancer Properties

Recent studies have demonstrated that pyrazolo derivatives, including this compound, exhibit significant anticancer activities. For instance:

  • Cell Proliferation Inhibition : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, which is crucial for therapeutic efficacy.
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell growth and survival, such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects:

  • Cytokine Production : It has been observed to modulate the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.
  • Cellular Assays : Experimental assays have indicated a reduction in inflammatory markers in treated cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
Inhibits growth via PI3K/Akt pathway
Anti-inflammatoryReduces pro-inflammatory cytokines
Modulates immune response

Case Study: Antitumor Activity

In a study conducted by Xia et al., several pyrazole derivatives were synthesized and evaluated for their antitumor activity. The compound exhibited an IC50 value indicative of potent antitumor activity against A549 lung cancer cells, suggesting its potential as a lead compound for further development in cancer therapeutics .

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that the compound's ability to inhibit specific kinases involved in tumor progression could be a key factor in its anticancer efficacy. The inhibition of Aurora-A kinase was particularly noted, with an IC50 value that underscores its potential as a targeted therapy .

Q & A

Q. What are the standard protocols for synthesizing pyrazolo[3,4-d]pyrimidin-4-one derivatives, and how can they be adapted for this compound?

Synthesis typically involves multi-step organic reactions. A common route includes:

  • Cyclocondensation : Reacting substituted pyrazole intermediates with urea or thiourea derivatives under acidic conditions (e.g., POCl₃ or polyphosphoric acid) to form the pyrimidinone core .
  • Functionalization : Introducing substituents (e.g., trifluoromethylbenzyl groups) via nucleophilic substitution or coupling reactions. For example, alkylation at the N5 position using 4-(trifluoromethyl)benzyl bromide in the presence of a base like NaH .
  • Purification : Column chromatography or recrystallization in solvents like ethanol/DMSO mixtures is critical for isolating high-purity products .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., hydroxyl or amine protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • HPLC : Purity assessment using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How can researchers identify the primary biological targets of this compound?

  • Enzyme Inhibition Assays : Test against kinases, phosphodiesterases (PDEs), or other enzymes structurally related to pyrazolo[3,4-d]pyrimidine scaffolds. For example, PDE5 inhibition is common in this class .
  • Receptor Binding Studies : Radioligand displacement assays using receptors implicated in cancer or inflammation (e.g., adenosine receptors) .

Q. What are the recommended storage conditions to maintain compound stability?

  • Store at –20°C in airtight, light-protected containers.
  • Use desiccants to prevent hydrolysis of the pyrimidinone ring, especially if hydroxyl or amine groups are present .

Advanced Research Questions

Q. How should researchers address contradictory activity data across different biological assays?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., trifluoromethyl vs. nitro groups) to isolate contributions to bioactivity .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies between in vitro and cellular assays .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., 6-phenylpyrazolo[3,4-d]pyrimidones) to identify conserved mechanisms .

Q. What strategies optimize bioavailability and target engagement in vivo?

  • Prodrug Design : Modify the hydroxyl group (e.g., acetylation) to enhance membrane permeability .
  • Pharmacokinetic (PK) Profiling : Assess metabolic stability via liver microsome assays. Compounds with trifluoromethyl groups often exhibit improved half-lives due to reduced oxidative metabolism .

Q. How can crystallography resolve challenges in determining the compound’s 3D structure?

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, focusing on resolving disorder in flexible substituents (e.g., the hydroxyethyl group) .
  • Twinned Data Handling : Apply SHELXPRO to model pseudo-merohedral twinning, common in pyrazolo-pyrimidine crystals .

Q. What in vitro assays are most predictive of in vivo efficacy for this compound?

  • Cell-Based Assays : Measure cyclic nucleotide levels (cGMP/cAMP) to evaluate PDE inhibition .
  • Dose-Response Curves : Use IC₅₀ values from enzyme assays to correlate with in vivo antihypertensive or antitumor activity .

Q. How can researchers leverage the trifluoromethyl group for selective targeting?

  • Fluorine NMR : Exploit ¹⁹F signals to study binding interactions with proteins in solution .
  • Hydrophobic Pocket Targeting : The trifluoromethyl group enhances lipophilicity, improving affinity for hydrophobic enzyme pockets (e.g., PDE5) .

Q. What synthetic modifications mitigate off-target effects while retaining potency?

  • Positional Isomerism : Compare activity of N1-(2-hydroxyethyl) vs. N3-substituted analogs to reduce non-specific binding .
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl) during synthesis to prevent unwanted side reactions .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with published analogs (e.g., 5-amino-pyrazolo[3,4-d]pyrimidones) to confirm structural assignments .
  • Assay Controls : Include positive controls (e.g., sildenafil for PDE5 inhibition) and vehicle controls in biological experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.